Methyl 3-bromopropanoate-d4
Description
Overview of Stable Isotope Labeling in Chemical Research
Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.orgpharmiweb.com It involves replacing one or more atoms in a compound with a non-radioactive isotope of the same element. wikipedia.orgcreative-proteomics.com These isotopes act as markers that can be detected using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org Commonly used stable isotopes in chemical and biomedical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This method is indispensable for a wide range of applications, including the study of metabolic pathways, reaction mechanisms, and pharmacokinetics. wikipedia.orgsymeres.com The use of stable, non-radioactive isotopes allows for long-term studies without the safety concerns associated with radioactive materials. pharmiweb.com
Rationale for Deuterium Incorporation in Organic Molecules for Research Applications
Deuterium (²H), a stable isotope of hydrogen, is frequently incorporated into organic molecules for various research purposes. researchgate.net The key difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the latter's greater stability, which stems from a lower zero-point energy. researchgate.net This difference gives rise to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds more slowly than the equivalent reaction with a C-H bond. researchgate.netscielo.org.mx
Researchers leverage this effect to study reaction mechanisms and kinetics. symeres.comresearchgate.net Furthermore, deuterium labeling has gained significant attention in medicinal chemistry. researchgate.netsnnu.edu.cn Strategically replacing hydrogen with deuterium at sites of metabolic activity in a drug molecule can slow down its breakdown, potentially improving its pharmacokinetic profile and bioavailability. symeres.comresearchgate.net Deuterated compounds are also widely used as internal standards in quantitative analysis by mass spectrometry. researchgate.netrsc.org
Structural Elucidation and Isotopic Characterization of Methyl 3-bromopropionate-2,2,3,3-d4
Methyl 3-bromopropionate-2,2,3,3-d4 is a deuterated version of the organic compound methyl 3-bromopropionate. cdnisotopes.com The unlabeled compound is used in the synthesis of various organic molecules, such as spiroanellated γ-lactones. sigmaaldrich.com Its deuterated analogue serves as a valuable tool in research where isotopic labeling is required.
The naming of the compound clearly indicates its structure and isotopic modification. The "-2,2,3,3-d4" suffix specifies that four hydrogen atoms on the second and third carbon atoms of the propionate (B1217596) backbone have been replaced by deuterium atoms.
| Property | Deuterated Compound | Unlabeled Compound |
| Systematic IUPAC Name | methyl 3-bromo-2,2,3,3-tetradeuteriopropanoate lgcstandards.com | methyl 3-bromopropanoate (B1231587) nih.govnih.gov |
| Common Synonyms | Methyl 3-Bromopropionate-d4 | Methyl β-bromopropionate nih.govnist.gov |
| CAS Number | 1219803-82-3 cdnisotopes.comlgcstandards.com | 3395-91-3 nih.govsigmaaldrich.com |
The incorporation of four deuterium atoms in place of protium (B1232500) (the common isotope of hydrogen) results in a higher molecular weight for the deuterated compound compared to its unlabeled counterpart. dokumen.pub This mass difference is fundamental to its detection and quantification by mass spectrometry.
| Property | Deuterated Compound | Unlabeled Compound |
| Molecular Formula | BrCD₂CD₂COOCH₃ cdnisotopes.com | C₄H₇BrO₂ nih.govnih.gov |
| Molecular Weight | 171.02 g/mol cdnisotopes.com | 167.00 g/mol sigmaaldrich.com |
| Monoisotopic Mass | 169.988 Da lgcstandards.com | 165.96294 Da nih.govnih.gov |
Determining the isotopic purity of a deuterated compound is crucial for its application in quantitative studies and mechanistic investigations. rsc.orgresearchgate.net Isotopic purity refers to the percentage of the substance that contains the desired number of isotopic labels. nih.gov Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for this evaluation. rsc.orgrsc.org
Mass spectrometry can distinguish between the deuterated compound and any remaining unlabeled or partially deuterated versions based on their mass-to-charge ratios. nih.govresearchgate.net By comparing the relative abundances of these different species (isotopologues), the isotopic purity can be calculated. nih.govrsc.org NMR spectroscopy can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity. rsc.org
Isotopic enrichment is a measure of the abundance of the isotope in the labeled position. For commercially available Methyl 3-bromopropionate-2,2,3,3-d4, the isotopic enrichment is typically high, often specified as 98 atom % D or greater. cdnisotopes.com
Structure
3D Structure
Properties
Molecular Formula |
C4H7BrO2 |
|---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
methyl 3-bromo-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3/i2D2,3D2 |
InChI Key |
KQEVIFKPZOGBMZ-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])Br |
Canonical SMILES |
COC(=O)CCBr |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Pathways Involving Methyl 3 Bromopropionate 2,2,3,3 D4
Strategies for Targeted Deuterium (B1214612) Incorporation into Bromopropionates
Targeted deuterium incorporation into bromopropionates can be achieved through several synthetic strategies. One common approach involves the use of deuterated starting materials. For instance, stereospecifically deuterated acrylic acid can serve as a precursor, which can then be subjected to hydrobromination to introduce the bromine atom. Another strategy is the H-D exchange reaction on the propionate (B1217596) backbone, often catalyzed by transition metals like palladium. pressbooks.pubsigmaaldrich.com These methods allow for the selective replacement of hydrogen with deuterium at specific positions.
Precursor Synthesis and Deuteration Techniques for Methyl 3-bromopropionate-2,2,3,3-d4
The synthesis of Methyl 3-bromopropionate-2,2,3,3-d4 typically starts from commercially available deuterated precursors. One plausible route involves the use of deuterated acrylic acid or its derivatives.
A key reaction in the synthesis of non-deuterated 3-bromopropionic acid is the addition of hydrogen bromide to acrylic acid. google.com Following this logic, the synthesis of the d4-analog would likely involve the reaction of a deuterated acrylic acid precursor with deuterium bromide (DBr).
Alternatively, a one-pot method has been described for the synthesis of 3-bromopropionate compounds where acetyl bromide reacts with an alcohol solvent to generate hydrogen bromide in situ, which then undergoes a 1,4-addition reaction with an acrylate (B77674) compound. google.com Adapting this method using deuterated reagents would provide a direct route to Methyl 3-bromopropionate-2,2,3,3-d4. For example, using a deuterated alcohol and a deuterated acrylate would lead to the desired product.
The commercial availability of Methyl 3-bromopropionate-2,2,3,3-d4 from suppliers of isotopic compounds suggests that established and efficient synthetic protocols exist. cdnisotopes.comlgcstandards.com
Table 1: Physical Properties of Methyl 3-bromopropionate and its Deuterated Analog
| Property | Methyl 3-bromopropionate | Methyl 3-bromopropionate-2,2,3,3-d4 |
| Molecular Formula | C4H7BrO2 | C4H3D4BrO2 |
| Molecular Weight | 167.00 g/mol sigmaaldrich.com | 171.02 g/mol cdnisotopes.com |
| CAS Number | 3395-91-3 sigmaaldrich.com | 1219803-82-3 cdnisotopes.com |
| Boiling Point | 64-66 °C/18 mmHg sigmaaldrich.com | Not specified |
| Density | 1.53 g/mL at 25 °C sigmaaldrich.com | Not specified |
| Refractive Index | n20/D 1.458 sigmaaldrich.com | Not specified |
Methyl 3-bromopropionate-2,2,3,3-d4 as a Deuterium-Labeled Building Block in Advanced Organic Synthesis
The presence of both a reactive bromo group and an ester functionality makes Methyl 3-bromopropionate-2,2,3,3-d4 a versatile building block for introducing a deuterated three-carbon unit into more complex molecules.
Reactions Involving the Bromo-Substituted Carbon Center
The carbon-bromine bond in Methyl 3-bromopropionate-2,2,3,3-d4 is susceptible to nucleophilic substitution reactions. pressbooks.pubbyjus.com This allows for the introduction of a wide range of functional groups at the 3-position. Common nucleophiles that can displace the bromide ion include amines, thiolates, cyanides, and carbanions. These reactions are fundamental in extending the carbon chain and introducing heteroatoms.
For example, the non-deuterated Methyl 3-bromopropionate is used in the synthesis of spiroanellated γ-lactones and pinacols. sigmaaldrich.com Similar reactivity is expected for the deuterated analog, enabling the synthesis of isotopically labeled versions of these complex structures.
Ester Group Transformations and Subsequent Derivatization
The methyl ester group of Methyl 3-bromopropionate-2,2,3,3-d4 can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. These reactions are typically carried out under acidic or basic conditions. The resulting deuterated 3-bromopropionic acid or other esters can then be used in further synthetic steps, such as amide bond formation or reduction to the corresponding alcohol.
Applications in Stereoselective and Regioselective Synthesis with Deuterated Reagents
For instance, the stereospecific synthesis of enantiomers of a leukotriene D4 receptor antagonist involved a propionic acid derivative, highlighting the importance of such building blocks in medicinal chemistry. nih.gov The availability of a deuterated version would be valuable for studying the metabolic fate and stability of such drug candidates.
Microwave-assisted Michael additions of amines to methyl acrylates have been shown to be an efficient method for creating β-amino esters. nih.gov The use of a deuterated acceptor like a derivative of Methyl 3-bromopropionate-2,2,3,3-d4 could be employed to synthesize deuterated β-amino acids with high regioselectivity.
Advanced Spectroscopic and Analytical Characterization of Methyl 3 Bromopropionate 2,2,3,3 D4 and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds. In the context of deuterated molecules like Methyl 3-bromopropionate-2,2,3,3-d4, various NMR experiments provide complementary information regarding the position and influence of the isotopic labels.
Deuterium (B1214612) NMR (²H NMR) for Positional Analysis
Deuterium (²H or D) possesses a nuclear spin of I=1, making it NMR active. wikipedia.orgmagritek.com ²H NMR spectroscopy directly detects the deuterium nuclei, offering a definitive method for confirming the positions of deuteration within a molecule. magritek.comsigmaaldrich.com For Methyl 3-bromopropionate-2,2,3,3-d4, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms at the C2 and C3 positions. The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. wikipedia.orgmagritek.com This technique is particularly valuable for verifying the success of a deuteration reaction and ensuring that the isotopic label is located at the intended sites. wikipedia.org The natural abundance of ²H is very low (0.016%), so samples must be enriched to obtain a sufficiently strong signal. wikipedia.org
Proton NMR (¹H NMR) and Coupling Constant Analysis in Deuterated Systems
While ²H NMR directly observes the deuterium, ¹H NMR provides indirect but crucial information about the deuterated compound. In the ¹H NMR spectrum of Methyl 3-bromopropionate-2,2,3,3-d4, the signals corresponding to the protons on the C2 and C3 carbons would be absent, confirming the successful replacement of protons with deuterons at these positions. The remaining signals, such as those from the methyl ester group, would persist.
The presence of deuterium also influences the signals of neighboring protons through spin-spin coupling. huji.ac.il Deuterium has a spin of 1, leading to a 1:1:1 triplet for a proton coupled to a single deuterium. magritek.comhuji.ac.il This is in contrast to the doublet observed for proton-proton coupling (spin 1/2). The magnitude of the coupling constant (J-coupling) is also affected. The ¹H-²H coupling constant (JHD) is related to the corresponding ¹H-¹H coupling constant (JHH) by the ratio of the gyromagnetic ratios of the two nuclei (γH/γD ≈ 6.5). This relationship allows for the estimation of JHH values from the observed JHD couplings in partially deuterated molecules. organicchemistrydata.org Analysis of these coupling constants can provide valuable information about the conformation and stereochemistry of the molecule.
Carbon-13 NMR (¹³C NMR) and Isotopic Shift Perturbations
The substitution of hydrogen with deuterium also perturbs the ¹³C NMR spectrum. This phenomenon, known as the deuterium isotope effect or isotopic shift, causes a change in the chemical shift of the carbon atoms bonded to or near the deuterium. nih.govnih.gov Typically, a one-bond isotope shift (the effect on the carbon directly attached to the deuterium) results in an upfield shift of 0.2 to 1.5 ppm. huji.ac.il Two-bond and three-bond isotope shifts are smaller, generally in the range of 0.1 ppm and -0.02 to 0.07 ppm, respectively. huji.ac.ilrsc.org
In Methyl 3-bromopropionate-2,2,3,3-d4, the signals for the C2 and C3 carbons would be expected to shift upfield compared to the non-deuterated compound. Additionally, the multiplicity of these carbon signals in a proton-coupled ¹³C NMR spectrum would change. A carbon bonded to one deuterium (C-D) typically appears as a 1:1:1 triplet, while a CD2 group appears as a 1:2:3:2:1 quintet. huji.ac.il These characteristic splitting patterns and isotopic shifts provide definitive evidence for the location of the deuterium labels.
| Nucleus | Expected Chemical Shift (ppm) vs. Non-deuterated | Expected Multiplicity (Coupled) |
| C2 | Upfield shift | Quintet (due to coupling with 2 D) |
| C3 | Upfield shift | Quintet (due to coupling with 2 D) |
| C1 (C=O) | Minor upfield shift | Singlet |
| OCH₃ | Negligible shift | Quartet (due to coupling with 3 H) |
| This table presents expected trends in the ¹³C NMR spectrum of Methyl 3-bromopropionate-2,2,3,3-d4 compared to its non-deuterated analog. |
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis of Deuterated Species
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For deuterated species, MS is instrumental in verifying isotopic purity and elucidating fragmentation pathways. nih.govstudymind.co.uk
High-Resolution Mass Spectrometry for Isotopic Purity Verification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation between ions with very similar mass-to-charge ratios. researchgate.netrsc.org This capability is crucial for determining the isotopic purity of Methyl 3-bromopropionate-2,2,3,3-d4. By precisely measuring the mass of the molecular ion, it is possible to confirm the incorporation of four deuterium atoms and quantify the abundance of isotopologues with fewer or more deuterium atoms. researchgate.net The isotopic distribution pattern observed in the mass spectrum serves as a direct measure of the extent of deuteration. rsc.org
For example, the theoretical monoisotopic mass of the non-deuterated Methyl 3-bromopropionate (C₄H₇BrO₂) is different from that of the d4-labeled compound (C₄H₃D₄BrO₂). HRMS can easily distinguish between these and other potential isotopologues, providing a robust method for quality control of the labeled compound. researchgate.netrsc.org
| Isotopologue | Formula | Theoretical Monoisotopic Mass (Da) |
| Non-deuterated | C₄H₇⁷⁹BrO₂ | 165.9682 |
| d1 | C₄H₆D⁷⁹BrO₂ | 166.9745 |
| d2 | C₄H₅D₂⁷⁹BrO₂ | 167.9808 |
| d3 | C₄H₄D₃⁷⁹BrO₂ | 168.9871 |
| d4 | C₄H₃D₄⁷⁹BrO₂ | 169.9933 |
| This table illustrates the theoretical mass differences that allow for isotopic purity verification by HRMS. |
Gas Chromatography-Mass Spectrometry (GC-MS) in Mechanistic Elucidation Studies
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In studies involving Methyl 3-bromopropionate-2,2,3,3-d4, GC-MS is a powerful tool for monitoring reactions and elucidating mechanisms. studymind.co.ukresearchgate.net The deuterium label acts as a tracer, allowing researchers to follow the fate of the molecule through a chemical transformation or a biological process.
The fragmentation pattern of the deuterated compound in the mass spectrometer can provide valuable structural information. By comparing the mass spectra of the deuterated and non-deuterated compounds, it is possible to identify fragments that retain the deuterium label. This information helps to deduce the fragmentation pathways and can be used to understand the structure of reaction products or metabolites. For instance, in a reaction where a portion of the propionate (B1217596) backbone is cleaved, the presence or absence of deuterium in the resulting fragments would reveal which part of the molecule was involved in the reaction. The chromatographic separation in GC can also exhibit an isotope effect, where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart, a phenomenon known as the chromatographic H/D isotope effect. nih.govnih.gov
Vibrational Spectroscopy (IR, Raman) for Isotopic Effects on Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational energy levels. The substitution of hydrogen with its heavier isotope, deuterium, in Methyl 3-bromopropionate-2,2,3,3-d4 induces significant and predictable changes in its vibrational spectra compared to the non-labeled compound.
The primary cause of these spectral shifts is the change in the reduced mass of the vibrating functional groups. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond. libretexts.org When hydrogen (¹H) is replaced by deuterium (²H or D), the mass of the nucleus is approximately doubled. This increase in mass leads to a decrease in the vibrational frequencies of the bonds involving deuterium.
For C-H stretching vibrations, which typically appear in the 3000-2850 cm⁻¹ region of the IR spectrum, the corresponding C-D stretching vibrations are expected to shift to significantly lower wavenumbers, approximately in the 2250-2100 cm⁻¹ range. chemrxiv.orgchemicalbook.com This shift corresponds to a frequency ratio (νC-H / νC-D) of roughly √2 (approximately 1.41), which is a hallmark of deuterium substitution. libretexts.orgchemicalbook.com
A detailed examination of deuterated propionate ions provides insight into the expected changes for Methyl 3-bromopropionate-2,2,3,3-d4. publish.csiro.au In studies of CH₃CD₂CO₂Na and CD₃CD₂CO₂Na, selective deuteration allowed for complete assignments in the C-H and C-D stretching regions, which are often complicated by overlapping bands in the unlabeled compound. publish.csiro.au For Methyl 3-bromopropionate-2,2,3,3-d4, where the deuterium atoms are on the carbons adjacent to the carbonyl and bromo groups (Br-CD₂-CD₂-COOCH₃), the most pronounced effects will be on the vibrational modes of the ethyl group backbone.
The table below outlines the characteristic IR absorptions for the non-deuterated Methyl 3-bromopropionate and the predicted shifts for its d4-deuterated analog based on established isotopic effects.
| Vibrational Mode | Functional Group | Methyl 3-bromopropionate (Non-deuterated) Wavenumber (cm⁻¹) | Methyl 3-bromopropionate-2,2,3,3-d4 (Predicted) Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| C-H Stretching (methyl) | -COOCH₃ | ~2950-3000 | ~2950-3000 (Unaffected) | sigmaaldrich.com |
| C-H Stretching (methylene) | -CH₂-Br, -CH₂-COO | ~2850-2975 | N/A (Replaced by C-D stretch) | sigmaaldrich.com |
| C-D Stretching | -CD₂-Br, -CD₂-COO | N/A | ~2100-2250 | libretexts.orgchemrxiv.org |
| C=O Stretching | Ester Carbonyl | ~1740 | ~1730-1740 (Slightly shifted) | chemrxiv.orgsigmaaldrich.com |
| C-O Stretching | Ester | ~1170-1200 | Slightly shifted | sigmaaldrich.com |
| CH₂ Bending (Scissoring) | -CH₂- | ~1435 | N/A (Replaced by CD₂ modes) | publish.csiro.au |
| CD₂ Bending (Scissoring) | -CD₂- | N/A | ~1000-1100 | publish.csiro.au |
| C-Br Stretching | Bromoalkane | ~650 | Slightly shifted due to coupling | docbrown.info |
Raman spectroscopy offers complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. For the non-deuterated methyl 3-bromopropanoate (B1231587), a Raman spectrum is available for comparison. nih.gov In the deuterated compound, the symmetric C-D stretching and bending modes would be expected to be prominent in the Raman spectrum, providing further confirmation of the isotopic substitution and structural integrity. The complex fingerprint region (below 1500 cm⁻¹) will also exhibit significant alterations due to changes in bending, rocking, and twisting modes of the deuterated ethyl chain. publish.csiro.au
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are essential for verifying the chemical and isotopic purity of Methyl 3-bromopropionate-2,2,3,3-d4, separating it from starting materials, non-deuterated analogs, and other potential byproducts.
Gas Chromatography (GC)
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like methyl esters. Coupled with a mass spectrometer (GC-MS), it allows for both separation and identification. The purity of Methyl 3-bromopropionate-2,2,3,3-d4 can be readily assessed using GC. Due to the "isotope effect," deuterated compounds often exhibit slightly shorter retention times on non-polar capillary columns compared to their non-deuterated counterparts. chemrxiv.org
For the non-deuterated Methyl 3-bromopropanoate, experimental Kovats retention indices are available, which helps in predicting GC behavior. nih.gov A standard non-polar retention index of 902 and a standard polar index of 1435 have been reported. nih.gov A typical GC method for purity assessment would involve a capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), which are common non-polar phases.
The table below outlines a plausible set of GC parameters for the analysis of Methyl 3-bromopropionate-2,2,3,3-d4.
| Parameter | Value/Description | Reference/Rationale |
|---|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Standard for volatile organic compound analysis. nih.gov |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5, DB-5) | General purpose non-polar column suitable for a wide range of compounds. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Temperature Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 200°C; Hold 5 min | A typical program to ensure good separation of potential impurities. |
| Detector | FID or MS | FID for general purity; MS for confirmation of identity and isotopic enrichment. chemrxiv.org |
| Expected Retention Index (Non-polar) | ~902 (for non-deuterated analog) | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purity assessment of Methyl 3-bromopropionate-2,2,3,3-d4, particularly for identifying any non-volatile impurities. A reversed-phase HPLC method would be most appropriate for this moderately polar ester.
In a reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For Methyl 3-bromopropionate-2,2,3,3-d4, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the elution of compounds with a wider range of polarities. Detection is typically achieved using a UV detector, as the ester carbonyl group has a weak chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.
Mechanistic and Kinetic Investigations Utilizing Methyl 3 Bromopropionate 2,2,3,3 D4
Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling Experiments
Deuterium labeling is a cornerstone technique for unraveling the step-by-step pathways of chemical transformations. thalesnano.comchem-station.com By replacing hydrogen with its heavier isotope, deuterium, chemists can track the movement of atoms and gain insights into the formation of transient intermediates. thalesnano.comacs.org
The use of deuterated compounds like Methyl 3-bromopropionate-2,2,3,3-d4 allows researchers to follow the course of a reaction with greater clarity. thalesnano.comacs.org The presence of deuterium at specific positions can influence the reaction's progression, often leading to the suppression of undesired side reactions. princeton.edu For instance, in complex syntheses, selective deuteration can enhance the yield of the desired product by altering the kinetic landscape of the reaction. chem-station.comprinceton.edu
Computational studies, such as Density Functional Theory (DFT) calculations, complement these experimental observations by modeling the potential energy surfaces of reactants, transition states, and products. researchgate.net This synergy between experimental and theoretical approaches provides a comprehensive understanding of the reaction mechanism. osti.gov The table below illustrates how deuterium labeling aids in mechanistic studies.
Table 1: Application of Deuterium Labeling in Mechanistic Studies
| Application | Description | Example |
|---|---|---|
| Reaction Pathway Elucidation | Following the fate of deuterium atoms to map the transformation of reactants to products. thalesnano.comacs.org | In the synthesis of norzoanthamine, deuteration was used to increase the yield of the desired alkyne product by disfavoring an undesired hydride shift. chem-station.com |
| Intermediate Identification | Trapping or observing transient species that are stabilized or influenced by the presence of deuterium. | The study of cycloaddition reactions has been aided by DFT calculations on deuterated analogs to understand the asynchronous transition states. researchgate.net |
| Selectivity Control | Utilizing the kinetic isotope effect to favor a specific reaction pathway over others. princeton.edu | Introducing deuterium can suppress undesired pathways, thereby increasing the selectivity for the desired product. princeton.edu |
This table provides examples of how deuterium labeling is a versatile tool for investigating the mechanisms of organic reactions.
In catalytic reactions, understanding the potential for isotopic scrambling—the unintended exchange of isotopes between different molecules or positions within a molecule—is crucial. nih.govnih.gov Such scrambling can complicate the interpretation of labeling experiments and reduce the isotopic purity of the desired product. nih.gov
Studies on catalytic deuterodehalogenation have shown that the choice of catalyst and reaction conditions can significantly impact the degree of isotopic scrambling. nih.govbohrium.com For example, using a palladium catalyst prepared in situ has been shown to minimize scrambling compared to traditional palladium on carbon catalysts. nih.govbohrium.com The source of the scrambling protium (B1232500) has often been traced to residual water in the catalyst. nih.govbohrium.com
Determination of Kinetic Isotope Effects (KIEs) in Organic Transformations
The kinetic isotope effect (KIE) is a powerful tool for identifying the rate-determining step of a reaction and for characterizing the structure of the transition state. osti.govnumberanalytics.comresearchgate.net It is defined as the ratio of the reaction rate of a compound with a lighter isotope to the rate of the same compound with a heavier isotope. wikipedia.org
Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.orgprinceton.edu For C-H bond cleavage, primary deuterium KIEs (kH/kD) are typically in the range of 6-10, indicating that the C-H bond is significantly weakened in the transition state. wikipedia.orgprinceton.edu
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs but provide valuable information about changes in hybridization and hyperconjugation at the transition state. princeton.eduutdallas.edu The following table summarizes the types of deuterium KIEs.
Table 2: Types of Deuterium Kinetic Isotope Effects (KIEs)
| Type of KIE | Description | Typical kH/kD Value | Mechanistic Insight |
|---|---|---|---|
| Primary | Isotopic substitution at a bond that is broken or formed in the rate-determining step. wikipedia.orgprinceton.edu | 6-10 | Indicates that C-H/C-D bond cleavage is part of the rate-determining step. princeton.edu |
| Secondary (α) | Isotopic substitution at the α-carbon, adjacent to the reaction center. wikipedia.org | 0.8 - 1.25 | Provides information on changes in hybridization at the transition state (e.g., sp3 to sp2). princeton.edu |
| Secondary (β) | Isotopic substitution at the β-carbon. libretexts.org | 1.1 - 1.2 | Often attributed to hyperconjugative stabilization of a developing positive charge. princeton.edu |
This interactive table outlines the different types of deuterium kinetic isotope effects and their utility in mechanistic elucidation.
Computational chemistry has become an indispensable tool for predicting and interpreting KIEs. numberanalytics.comnumberanalytics.com Methods like Density Functional Theory (DFT) allow for the calculation of vibrational frequencies of reactants and transition states, which are essential for determining the zero-point energy (ZPE) differences that give rise to KIEs. numberanalytics.comnumberanalytics.com
Deuterium as a Tracer in Chemical and Biological Systems
The unique mass of deuterium makes it an excellent tracer for following the path of molecules in both chemical and biological processes. thalesnano.comjrank.org Because its chemical properties are very similar to protium, it can be incorporated into molecules without significantly altering their function, yet its presence is easily detectable. chem-station.comjrank.org
In biological systems, deuterium-labeled compounds are used to study metabolic pathways, pharmacokinetics, and the turnover of biomolecules. thalesnano.comusgs.govnih.gov For example, by monitoring the natural variations in deuterium concentrations, researchers have been able to determine the residence time of water in the blood and urine of rats. usgs.gov Deuterium is also widely used in nutrition assessments to understand health outcomes. iaea.org The use of deuterated tracers is a powerful, non-radioactive method for gaining insights into the dynamic processes of life. jrank.orgusgs.gov
Tracing Chemical Transformations in Reaction Systems
Isotopic labeling is a cornerstone of mechanistic chemistry, enabling the differentiation between proposed reaction pathways that would otherwise be indistinguishable. By using Methyl 3-bromopropionate-2,2,3,3-d4, researchers can trace the fate of the carbon skeleton of the molecule throughout a chemical reaction.
The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, the absence of signals in the regions corresponding to the C2 and C3 protons confirms the position of the deuterium labels. In ¹³C NMR, the carbons attached to deuterium (C-D) exhibit characteristic splitting patterns and shifts compared to carbons attached to hydrogen (C-H). Mass spectrometry readily distinguishes the labeled compound from its unlabeled counterpart by its higher molecular weight (an increase of approximately 4 Da).
A key application is in studying substitution and elimination reactions. For instance, when reacting Methyl 3-bromopropionate-2,2,3,3-d4 with a base, two competing pathways are possible: E2 elimination to form a deuterated methyl acrylate (B77674), or SN2 substitution to yield a deuterated 3-hydroxypropionate (B73278) (if the base is a hydroxide). Analysis of the product distribution and the location of the deuterium atoms in the products can provide definitive evidence for the predominant mechanism under specific reaction conditions. This analysis relies on the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond is typically slower than the cleavage of a C-H bond. medchemexpress.com A significant KIE (kH/kD > 1) would be observed if the C-D bond is broken in the rate-determining step of the reaction.
To illustrate how data from such an experiment could be presented, consider a hypothetical study on the base-induced elimination reaction.
| Substrate | Rate Constant (k, s⁻¹) at 25°C | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Methyl 3-bromopropionate (Unlabeled) | 1.4 x 10⁻⁴ | 7.0 |
| Methyl 3-bromopropionate-2,2,3,3-d4 | 0.2 x 10⁻⁴ |
This table is for illustrative purposes only and represents hypothetical data. A significant primary KIE, as shown, would strongly suggest that the breaking of a C-H/C-D bond at the C2 position is part of the rate-determining step of the reaction.
Metabolic Fate Analysis in in vitro or non-human model systems (focus on methodology)
Understanding how a chemical compound is metabolized by a living system is fundamental in fields like pharmacology and toxicology. Deuterated compounds like Methyl 3-bromopropionate-2,2,3,3-d4 are invaluable for these studies as they allow for clear differentiation between the administered compound (and its metabolites) and endogenous molecules. The heavier isotopic signature acts as a tag that can be easily traced.
The methodology for an in vitro metabolic study, for example using human liver microsomes (HLMs), would proceed as follows:
Incubation: Methyl 3-bromopropionate-2,2,3,3-d4 is incubated with a preparation of HLMs, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). A cofactor, such as NADPH, is required to initiate the metabolic reactions.
Sample Quenching and Extraction: At various time points, the reaction is stopped (quenched), typically by adding a cold organic solvent like acetonitrile (B52724). This also serves to precipitate proteins. The sample is then centrifuged, and the supernatant containing the parent compound and its metabolites is collected.
Analysis: The primary analytical tool is Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the different compounds in the mixture, and the MS detects and identifies them based on their mass-to-charge ratio. The deuterium label is critical here; a metabolite will have a mass that is 4 Da higher than the corresponding unlabeled metabolite, making it easy to identify.
Metabolite Identification: By comparing the mass spectra of the samples with the parent compound, potential metabolic transformations can be identified. For an ester like methyl 3-bromopropionate, common metabolic pathways include ester hydrolysis to form the corresponding carboxylic acid, or oxidation (hydroxylation) at various positions.
The stability of the C-D bond compared to the C-H bond can sometimes slow down metabolic processes that involve the cleavage of these bonds. This "metabolic switching" can be a deliberate strategy in drug design to improve a drug's pharmacokinetic profile.
| Compound | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Proposed Metabolic Reaction |
|---|---|---|---|
| Parent Compound | 171.0 | 171.0 | - |
| Metabolite A | 157.0 | 157.0 | Ester Hydrolysis |
| Metabolite B | 187.0 | 187.0 | Hydroxylation |
This table is for illustrative purposes only. It demonstrates how the expected mass-to-charge ratio (m/z) for potential metabolites can be calculated and then compared against observed experimental data to identify metabolic pathways.
Broader Academic Applications and Research Frontiers of Methyl 3 Bromopropionate 2,2,3,3 D4
Applications in Advanced Organic Synthesis Research
The presence of deuterium (B1214612) atoms on the C2 and C3 positions of the propionate (B1217596) backbone makes Methyl 3-bromopropionate-2,2,3,3-d4 a versatile labeled reagent for constructing complex molecules with site-specific isotopic labeling.
Development of Novel Synthetic Routes Employing Labeled Reagents
Methyl 3-bromopropionate-2,2,3,3-d4 is an important starting material for the synthesis of more complex deuterated compounds. researchgate.net Its bifunctional nature, possessing both an electrophilic carbon attached to the bromine and an ester group, allows for a wide range of chemical transformations. Synthetic chemists can leverage this labeled building block to introduce a deuterated three-carbon unit into a target molecule.
For instance, new synthetic strategies can be developed where Methyl 3-bromopropionate-2,2,3,3-d4 is used to build deuterated versions of biologically active scaffolds. The development of such routes is crucial for producing the labeled compounds needed to study reaction mechanisms or to create internal standards for mass spectrometry. rsc.org The synthesis of these labeled compounds often involves using deuterated precursors like Methyl 3-bromopropionate-2,2,3,3-d4 in multi-step chemical syntheses. simsonpharma.com
Table 1: Illustrative Synthetic Transformations of Methyl 3-bromopropionate-2,2,3,3-d4
| Reaction Type | Reactant | Product Class | Significance |
| Nucleophilic Substitution | Primary Amine (R-NH₂) | Deuterated β-Amino Ester | Access to labeled amino acids and peptide fragments. |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Deuterated γ-Ketoester | Formation of labeled carbon-carbon bonds. |
| Wittig Reaction Precursor | Triphenylphosphine (PPh₃) | Deuterated Phosphonium Salt | Precursor for creating labeled alkenes. |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Bromo-1-propanol-2,2,3,3-d₄ | Access to labeled bromo-alcohols. |
This table illustrates potential synthetic applications and is not based on a single, specific research paper.
Studies in Asymmetric Synthesis and Chiral Induction Utilizing Deuterated Substrates
The use of deuterated compounds is becoming increasingly important in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. rsc.orgnih.gov The replacement of hydrogen with deuterium can influence the energetic landscape of a reaction's transition state, a phenomenon known as the kinetic isotope effect (KIE). youtube.com This effect can be exploited to enhance the stereoselectivity of certain chemical reactions.
While direct studies employing Methyl 3-bromopropionate-2,2,3,3-d4 in chiral induction are not widely documented, its structure is well-suited for such investigations. In a catalytic asymmetric reaction where a new stereocenter is formed at the C2 or C3 position, the differing vibrational energies of the C-D versus C-H bonds can lead to a preference for one stereochemical outcome over another. youtube.com This makes deuterated substrates valuable tools for probing the mechanisms of stereoselective reactions and for developing new methods for controlling chirality. nih.gov The demand for catalysts capable of precision deuteration to install deuterium atoms at specific molecular positions has grown, particularly for creating chiral centers containing deuterium. nih.gov
Role in Medicinal Chemistry Research and Chemical Biology Probe Development
In medicinal chemistry, deuterium labeling has evolved from a simple tracer technique to an integral part of the drug discovery process, used to enhance pharmacokinetic properties and to develop sophisticated biological probes. nih.gov
Investigation of Ligand-Receptor Interactions utilizing Labeled Analogs (focus on methodology)
Understanding how a drug molecule (ligand) binds to its biological target (receptor) is fundamental to pharmacology. Labeled ligands are essential tools for these investigations. nih.gov While radiolabeling has traditionally been common, stable isotope labeling offers a non-radioactive alternative for certain methodologies. nih.gov
A key method is the competitive binding assay, where a labeled ligand competes with an unlabeled compound for the same binding site on a receptor. nih.gov Methyl 3-bromopropionate-2,2,3,3-d4 can serve as a starting material to synthesize a deuterated version of a known ligand. This labeled analog can then be used in mass spectrometry-based binding assays. In this approach, the receptor is incubated with the labeled ligand, and the receptor-ligand complex is analyzed. The mass difference between the receptor bound to the labeled versus the unlabeled ligand confirms the binding event. This method avoids the need for assumptions about non-specific binding that can complicate other analyses. capes.gov.br
Mechanistic Studies of Enzyme-Substrate Interactions in Biochemical Pathways (without clinical human trial data)
Deuterium-labeled compounds are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov The substitution of hydrogen with deuterium at a site of enzymatic transformation often leads to a slower reaction rate due to the stronger C-D bond compared to the C-H bond (Kinetic Isotope Effect). youtube.com By measuring the reaction rates of both the labeled and unlabeled substrates, researchers can determine if C-H bond cleavage is a rate-determining step in the enzymatic mechanism.
Methyl 3-bromopropionate-2,2,3,3-d4 can be used to synthesize a deuterated analog of a natural enzyme substrate. For example, if an enzyme metabolizes a propionate-containing molecule by abstracting a hydrogen from the C2 or C3 position, the d4-labeled substrate would exhibit a slower rate of turnover. This provides critical insight into the enzyme's mechanism of action. Such studies are foundational in biochemistry and are crucial for designing enzyme inhibitors, without involving clinical trial data. The use of enzymes to selectively incorporate deuterium is also a growing field of biocatalysis. nih.govsimsonpharma.com
Development of Labeled Internal Standards for Analytical Quantification in Drug Discovery
One of the most widespread applications of deuterated compounds in pharmaceutical research is their use as stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). scispace.comwuxiapptec.com An internal standard is a compound of a known concentration added to a sample to correct for variability during analysis. nih.gov
A SIL-IS is considered the gold standard because its chemical and physical properties are nearly identical to the analyte (the compound being measured). acanthusresearch.com This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.comnih.gov However, due to its higher mass from the deuterium atoms, it can be distinguished from the analyte by the detector. acanthusresearch.com This allows for highly accurate and precise quantification, as the SIL-IS effectively corrects for matrix effects and other sources of experimental error. wuxiapptec.comacanthusresearch.com Methyl 3-bromopropionate-2,2,3,3-d4 is an ideal precursor for the synthesis of SIL-IS for drugs or metabolites that contain a propionate moiety.
Table 2: Properties of an Ideal Stable Isotope-Labeled Internal Standard (SIL-IS)
| Property | Description | Relevance of a Derivative from Methyl 3-bromopropionate-2,2,3,3-d4 |
| Chemical Identity | Should be chemically identical to the analyte, differing only in isotopic composition. acanthusresearch.com | A synthesized SIL-IS would have the same core structure as the analyte, ensuring similar chemical behavior. |
| Co-elution | The SIL-IS and the analyte should elute at the same time in the chromatography system. scispace.com | Near-identical chemical properties lead to co-elution, which is critical for correcting matrix effects. wuxiapptec.com |
| Mass Difference | A mass difference of at least 3-4 Da is ideal to prevent spectral overlap or crosstalk. wuxiapptec.com | The four deuterium atoms provide a +4 Da mass shift, which is sufficient for clear distinction in the mass spectrometer. |
| Isotopic Stability | The deuterium labels must not exchange with protons from the solvent or matrix. acanthusresearch.com | The C-D bonds on the aliphatic chain of this compound are non-exchangeable under typical bioanalytical conditions. acanthusresearch.com |
| Isotopic Purity | The SIL-IS should be free of any unlabeled analyte to avoid artificially inflating the measured concentration. acanthusresearch.com | The synthesis would start from a high-purity labeled precursor (e.g., 98 atom % D). cdnisotopes.com |
Information Not Publicly Available
Extensive and targeted research to gather information on the chemical compound "Methyl 3-bromopropionate-2,2,3,3-d4" for the specified academic applications has yielded no specific results. Despite numerous search queries focused on its use in polymer science, material characterization, and as an analytical internal standard in environmental and food science, no publicly available scientific literature or data could be found that details its application in these areas.
The search strategy included a wide range of keywords and combinations, such as:
"Methyl 3-bromopropionate-2,2,3,3-d4" in combination with "polymer science," "material characterization," and "deuteration."
"Methyl 3-bromopropionate-2,2,3,3-d4" as an "analytical internal standard" in "environmental analysis" and "food science."
Broader searches on "deuterated methyl propionates" in polymer chemistry and as tracers in material science.
Specific queries on the use of "isotopically labeled methyl 3-bromopropionate" in analytical chemistry.
While general information on the compound's existence, CAS number (1219803-82-3), and basic properties is available from chemical suppliers, there is a notable absence of published research detailing its practical application in the requested scientific fields. The search did yield information on related but distinct topics, such as the use of other deuterated compounds as internal standards (e.g., deuterated 3-MCPD) and the general principles of using deuterated polymers in research. However, per the strict instructions to focus solely on "Methyl 3-bromopropionate-2,2,3,3-d4," this related information cannot be used to construct the requested article.
This lack of specific findings suggests that the use of Methyl 3-bromopropionate-2,2,3,3-d4 in the outlined applications is likely not widely documented in accessible academic papers, application notes, or public research databases. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements.
Future Research Directions and Methodological Advancements Pertaining to Methyl 3 Bromopropionate 2,2,3,3 D4
Innovations in Stereoselective Deuterium (B1214612) Labeling Synthetic Strategies
The precise introduction of deuterium at specific stereocenters is a burgeoning area of synthetic chemistry, driven by the demand for isotopically labeled compounds in mechanistic studies and as pharmaceutical agents. While general methods for stereoselective deuteration are advancing, their application to molecules like Methyl 3-bromopropionate-2,2,3,3-d4 presents unique opportunities and challenges.
Future research will likely focus on developing catalytic asymmetric methods for the deuteration of propionate (B1217596) derivatives. nih.gov This could involve the use of chiral catalysts to control the stereochemical outcome of deuterium incorporation. organic-chemistry.orgacs.org Strategies such as dynamic kinetic resolution, which combines a racemization catalyst with a stereoselective resolving agent, could be adapted for the synthesis of chiral deuterated esters. organic-chemistry.org The development of novel chiral auxiliaries and organocatalysts also holds promise for achieving high stereoselectivity in the synthesis of deuterated building blocks. acs.orgnih.gov
Furthermore, enzymatic and microbial approaches are emerging as powerful tools for stereoselective synthesis. mdpi.com Biocatalytic methods could offer environmentally benign routes to chiral deuterated compounds, including precursors to Methyl 3-bromopropionate-2,2,3,3-d4.
Table 1: Emerging Stereoselective Deuteration Strategies
| Strategy | Description | Potential Application to Methyl 3-bromopropionate-2,2,3,3-d4 |
| Catalytic Asymmetric Deuteration | Employs chiral metal complexes or organocatalysts to introduce deuterium with high stereocontrol. nih.gov | Synthesis of specific enantiomers of deuterated propionate precursors. |
| Dynamic Kinetic Resolution | Combines in-situ racemization of a starting material with a stereoselective reaction to yield a single stereoisomer. organic-chemistry.orgmdpi.com | Efficient production of enantiomerically pure deuterated esters. |
| Chiral Auxiliary-Mediated Synthesis | Utilizes a covalently attached chiral molecule to direct the stereochemical course of a reaction. acs.org | Controlled introduction of deuterium at specific positions in the propionate backbone. |
| Biocatalysis | Leverages enzymes or whole microorganisms to perform stereoselective transformations. mdpi.com | "Green" synthesis of chiral deuterated building blocks from simple precursors. |
Development of Hyphenated Analytical Techniques for Enhanced Deuterated Compound Analysis
The accurate analysis of deuterated compounds is crucial for confirming isotopic enrichment, determining stereochemical purity, and tracking their fate in various applications. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov
Future advancements in this area will likely involve the further development and application of techniques such as Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) and two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry. wiley.comchrom-china.comresearchgate.netacs.org These methods offer enhanced separation of complex mixtures and precise determination of isotope ratios.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with separation techniques (LC-NMR), remains a powerful tool for the structural elucidation and stereochemical analysis of deuterated compounds. acs.orgstudymind.co.uk Innovations in NMR, such as the use of chiral solvating agents and advanced pulse sequences, will continue to improve the ability to resolve and characterize deuterated stereoisomers. acs.org Deuterium NMR (²H NMR) is also a valuable technique for directly probing the sites of deuteration and quantifying isotopic enrichment. sigmaaldrich.commagritek.com
Table 2: Advanced Hyphenated Analytical Techniques
| Technique | Principle | Relevance to Methyl 3-bromopropionate-2,2,3,3-d4 Analysis |
| LC-IRMS | Combines the separation power of liquid chromatography with the high precision of isotope ratio mass spectrometry for isotopic analysis of specific compounds. nih.govwiley.comchrom-china.comresearchgate.netacs.org | Accurate determination of the deuterium enrichment in Methyl 3-bromopropionate-2,2,3,3-d4. |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | Analysis of the purity and isotopic distribution of the deuterated ester. |
| LC-NMR | Couples liquid chromatography with NMR spectroscopy, allowing for the structural characterization of separated compounds. acs.orgstudymind.co.uk | Confirmation of the molecular structure and determination of the stereochemical configuration of deuterated products. |
| ²H NMR | Directly detects the deuterium nucleus, providing information about the location and extent of deuteration. sigmaaldrich.commagritek.com | Verification of the specific labeling pattern in Methyl 3-bromopropionate-2,2,3,3-d4. |
Expanding the Scope of Mechanistic Inquiry with Advanced Isotopic Tools
Deuterated compounds are invaluable tools for elucidating reaction mechanisms due to the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can significantly alter reaction rates. Methyl 3-bromopropionate-2,2,3,3-d4 can serve as a probe to study a variety of chemical transformations.
Future research could utilize this compound to investigate the mechanisms of reactions involving the cleavage of C-H/C-D bonds, such as in catalytic processes or radical reactions. By comparing the reactivity of the deuterated compound with its non-deuterated counterpart, detailed insights into transition state geometries and reaction pathways can be obtained.
The use of advanced techniques like computational chemistry in conjunction with experimental KIE studies will provide a more comprehensive understanding of reaction mechanisms. Theoretical modeling can help to interpret experimental results and predict the effects of isotopic substitution.
Interdisciplinary Research Integrating Methyl 3-bromopropionate-2,2,3,3-d4 as a Model Compound in Emerging Fields
The unique properties of deuterated compounds are finding applications in a growing number of interdisciplinary fields. Methyl 3-bromopropionate-2,2,3,3-d4, as a deuterated building block, has the potential to be a valuable model compound in these emerging areas.
In materials science, for instance, deuterated polymers exhibit enhanced stability and can be used to probe polymer dynamics and degradation pathways. resolvemass.canih.govnih.govresearchgate.netornl.gov The non-deuterated form, Methyl 3-bromopropionate, is already utilized in the synthesis of various polymers. sigmaaldrich.combldpharm.comavantorsciences.com Therefore, the deuterated version could be incorporated into polymer chains to study degradation mechanisms using techniques like infrared spectroscopy, where the C-D bond vibrations provide a distinct spectroscopic handle. nih.govnih.gov
Furthermore, in the field of metabolic research, isotopically labeled compounds are used as tracers to follow the metabolic fate of molecules in biological systems. While this specific compound may not be directly used in in-vivo studies, it can serve as a standard for developing analytical methods for tracking similarly structured deuterated molecules.
The commercial availability of Methyl 3-bromopropionate-2,2,3,3-d4 as a standard substance underscores its utility in ensuring the accuracy and reliability of analytical measurements in these diverse research areas.
Table 3: Interdisciplinary Applications
| Field | Application of Deuterated Compounds | Potential Role of Methyl 3-bromopropionate-2,2,3,3-d4 |
| Materials Science | Probing polymer structure, dynamics, and degradation. resolvemass.canih.govnih.govresearchgate.netornl.gov | As a deuterated monomer or initiator to synthesize labeled polymers for degradation studies. |
| Metabolic Research | Tracing metabolic pathways of drugs and nutrients. | As a certified reference material for the development of analytical methods for deuterated metabolites. |
| Analytical Chemistry | Internal standards for quantitative mass spectrometry. | Use as an internal standard for the quantification of related non-deuterated compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
